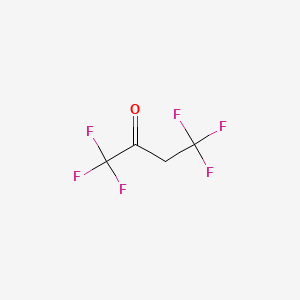

1,1,1,4,4,4-Hexafluoro-2-butanone

Description

Strategic Importance of Fluorine Substitution in Molecular Design

The substitution of hydrogen with fluorine in an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond are key factors contributing to its strategic importance. In medicinal chemistry, for instance, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of a drug molecule. These modifications can lead to compounds with improved therapeutic profiles. In materials science, fluorination can impart properties such as increased thermal stability, chemical resistance, and altered lipophilicity, making fluorinated compounds valuable in the development of advanced polymers, liquid crystals, and other materials.

Overview of Perfluorinated Ketones as Key Synthetic Intermediates

Perfluorinated ketones are a subset of fluorinated ketones where all hydrogen atoms on the alkyl chains have been replaced by fluorine. This high degree of fluorination results in a pronounced electron deficiency at the carbonyl carbon, making them highly reactive towards nucleophiles. This enhanced electrophilicity opens up a wide array of synthetic possibilities, allowing for the construction of complex fluorinated molecules that would be difficult to access through other means. These ketones serve as valuable precursors for the synthesis of fluorinated alcohols, heterocycles, and other intricate molecular scaffolds. Their utility as building blocks is a central theme in modern organofluorine chemistry.

Historical Development and Academic Research Trajectory of 1,1,1,4,4,4-Hexafluoro-2-butanone in Synthetic Chemistry

The journey of organofluorine chemistry began in the 19th century, with the industrial-scale production of organic fluorine compounds commencing in the 1930s. ugr.es While the synthesis of related compounds like hexafluoro-2-butene was reported as early as 1952 by Robert N. Haszeldine, the specific historical development of this compound as a synthetic tool has been more gradual. sapub.orgbeilstein-journals.orgacs.org

Early research in organofluorine chemistry was often driven by the need for new materials with unique properties, such as refrigerants and polymers. The academic exploration of perfluorinated ketones, including this compound, as versatile intermediates in organic synthesis gained momentum as the understanding of fluorine's influence on molecular reactivity grew.

One of the key synthetic routes to precursors of this compound involves the halogenation and dehydrohalogenation of (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes. nih.gov These butenes can be prepared from industrially available starting materials, making the subsequent synthesis of the ketone feasible. For example, a novel synthetic route to Z-1,1,1,4,4,4-hexafluoro-2-butene was developed involving the catalytic fluorination of hexachlorobutadiene, followed by dechlorination and hydrogenation steps. beilstein-journals.orgepa.govresearchgate.net Another important precursor is 1,1,1,4,4,4-hexafluoro-2-butyne, which can be prepared through the reductive dechlorination of 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene with zinc powder. beilstein-journals.orggoogle.com

Academic research has increasingly focused on harnessing the unique reactivity of this compound. For instance, its precursor, hexafluoroacetone, can be hydrolyzed to produce the target ketone. cymitquimica.com The high electrophilicity of the carbonyl group in this compound makes it a prime candidate for various nucleophilic addition reactions, providing access to a range of hexafluorinated secondary alcohols. These alcohols are valuable chiral building blocks for more complex molecules.

The study of fluorinated cyclic ketones has also provided insights into the reactivity of their acyclic counterparts. Research on the synthesis and reactivity of these compounds has highlighted the influence of fluorine atoms on keto-enol tautomerism and hydration equilibria. sapub.orgscispace.com While direct and extensive historical accounts and academic trajectories specifically for this compound are not broadly consolidated in single reviews, its importance is evident from its inclusion in the catalogs of major chemical suppliers and its implicit role in the broader development of synthetic methodologies for fluorinated compounds. jst.go.jp The ongoing exploration of fluorinated building blocks ensures that the full synthetic potential of this compound will continue to be unveiled in academic and industrial research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 400-49-7 |

| Molecular Formula | C₄H₂F₆O |

| Molecular Weight | 180.05 g/mol |

| Melting Point | -56 °C |

| Boiling Point | 54.2 °C |

| Appearance | Clear liquid |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4,4-hexafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTVISAIMBSMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075240 | |

| Record name | 3H,3H-Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-49-7 | |

| Record name | 2-Butanone, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H,3H-Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,4,4,4 Hexafluoro 2 Butanone

Dehydrofluorination Routes to 1,1,1,4,4,4-Hexafluoro-2-butanone

Dehydrofluorination, the removal of a hydrogen and a fluorine atom from adjacent carbons to form a double bond, is a common strategy in organofluorine chemistry. However, the direct synthesis of this compound from 1,1,1,3,3-Pentafluorobutane via a dehydrofluorination route is not extensively documented in publicly available scientific literature. This section will discuss the theoretical aspects and related transformations that shed light on the potential of such a synthetic pathway.

Conversion from 1,1,1,3,3-Pentafluorobutane Precursors

Theoretically, the conversion of 1,1,1,3,3-Pentafluorobutane to an unsaturated intermediate via dehydrofluorination could be a step towards obtaining this compound. This process would likely involve the elimination of hydrogen fluoride (B91410) (HF) to yield a fluorinated butene. Subsequent oxidation or hydrolysis of the resulting alkene could, in principle, lead to the desired ketone. However, specific reagents and conditions for this direct conversion are not well-established in the reviewed literature.

Catalytic and Thermal Considerations in Dehydrofluorination Processes

Dehydrofluorination reactions can be carried out under thermal conditions or with the aid of a catalyst. Thermal dehydrofluorination typically requires high temperatures, often above 500°C. google.com Catalytic dehydrofluorination, on the other hand, can proceed at lower temperatures and often offers better selectivity.

Commonly used catalysts for dehydrofluorination include metal oxides, supported metal catalysts, and superbases. For instance, chromium-based catalysts are effective for the dehydrofluorination of various hydrofluorocarbons. The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial in directing the reaction towards the desired product and minimizing the formation of byproducts. The dehydrohalogenation of related compounds, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, has been achieved using a potassium hydroxide (B78521) solution with a phase transfer catalyst. beilstein-journals.org

Selectivity and Yield Optimization in Industrial-Scale Production

For any industrial-scale chemical process, maximizing the selectivity and yield of the desired product is paramount for economic viability. In the context of dehydrofluorination, achieving high selectivity can be challenging due to the potential for the formation of various isomeric and over-dehydrofluorinated products.

Process parameters that typically require optimization include:

Catalyst Selection: The nature of the catalyst, including its composition, structure, and surface properties, plays a critical role in determining the reaction pathway and selectivity.

Temperature and Pressure: These parameters influence the reaction rate and the equilibrium position of the reaction.

Feed Composition: The ratio of reactants and the presence of any inert gases can affect catalyst performance and product distribution.

While specific data for the industrial-scale production of this compound via dehydrofluorination of 1,1,1,3,3-Pentafluorobutane is not available, the general principles of reaction engineering and catalysis would apply to its optimization.

Emerging Synthetic Strategies for this compound

Given the limited information on the direct dehydrofluorination route, it is pertinent to explore other emerging synthetic strategies for preparing this compound and other fluorinated ketones.

One plausible approach involves the oxidation of the corresponding alcohol, 1,1,1,4,4,4-hexafluoro-2-butanol. This is a common and generally high-yielding method for the synthesis of ketones.

Another strategy could involve the reaction of organometallic reagents with fluorinated esters or acid chlorides. For example, the reaction of a suitable Grignard reagent or an organolithium compound with a derivative of hexafluoroacetic acid could potentially yield the target ketone.

Furthermore, the synthesis of the related compound, (Z)-1,1,1,4,4,4-hexafluoro-2-butene, has been reported from various starting materials, including 1,1,1-trifluoro-2,2-dichloroethane and a chlorinated ethene. wipo.int The subsequent controlled oxidation of this hexafluorobutene could be a viable pathway to this compound.

The table below summarizes some of the potential precursors and their corresponding synthetic approaches to obtain the target compound or its close derivatives.

| Precursor | Synthetic Approach |

| 1,1,1,4,4,4-Hexafluoro-2-butanol | Oxidation |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | Ozonolysis or other oxidative cleavage methods |

| Hexafluoroacetic acid derivatives | Reaction with an appropriate organometallic reagent |

| 1,1,1-Trifluoro-2,2-dichloroethane | A multi-step synthesis involving telomerization, photochlorination, and gas-phase fluorination to produce trans-1,1,1,4,4,4-hexafluoro-2-butene, which could then be oxidized. wipo.int |

| Trifluorotrichloroethane | A multi-step synthesis involving reduction and dimerization to produce 2-hexafluorobutyne, followed by reaction with potassium ethyl xanthate to yield trans-1,1,1,4,4,4-hexafluoro-2-butene, which could then be a precursor to the ketone. patsnap.com |

| 1,1,1,4,4,4-Hexafluoro-2,3-dichloro-2-butene | Reductive dechlorination with zinc powder to produce 1,1,1,4,4,4-hexafluoro-2-butyne, which is a potential intermediate for the synthesis of hexafluorobutenes and subsequently the target ketone. google.com |

Reactivity and Reaction Mechanisms of 1,1,1,4,4,4 Hexafluoro 2 Butanone

Electrophilic Activation and Nucleophilic Addition Pathways

The two trifluoromethyl (CF₃) groups flanking the carbonyl group of 1,1,1,4,4,4-hexafluoro-2-butanone dramatically increase the electrophilicity of the carbonyl carbon. This strong polarization makes the carbon atom highly susceptible to attack by a wide range of nucleophiles. numberanalytics.com This enhanced reactivity is a hallmark of highly fluorinated ketones and distinguishes them from their non-fluorinated counterparts like 2-butanone.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. numberanalytics.com This intermediate is then typically protonated to yield a stable addition product. A prime example of this reactivity is the compound's interaction with water. Unlike simple ketones which exist in equilibrium with only small amounts of their hydrate (B1144303) form, this compound readily undergoes hydrolysis to form a stable gem-diol, 1,1,1,4,4,4-hexafluorobutane-2,2-diol. vulcanchem.comcymitquimica.com This high degree of hydration is a direct consequence of the stabilization of the product by the electron-withdrawing CF₃ groups, which reduces the electronic repulsion in the tetrahedral adduct.

The following table summarizes the nucleophilic addition of various reagents to this compound.

| Nucleophile (Reagent) | Product | Reaction Type |

| Water (H₂O) | 1,1,1,4,4,4-Hexafluorobutane-2,2-diol | Hydration |

| Alcohols (R-OH) | Hemiacetal | Acetal Formation |

| Amines (R-NH₂) | Carbinolamine | Imine Formation (Intermediate) |

| Hydrazines (R-NHNH₂) | Carbinolamine Hydrazine | Hydrazone Formation (Intermediate) |

Condensation Reactions Involving this compound

Condensation reactions of this compound, particularly with nitrogen-based nucleophiles like primary amines and hydrazines, proceed readily due to the highly electrophilic nature of the carbonyl group. These reactions typically involve an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate (a carbinolamine), which then undergoes dehydration (elimination of a water molecule) to form a product with a carbon-nitrogen double bond (C=N). libretexts.org

The reaction with hydrazines (H₂N-NHR) is of particular synthetic importance as it leads to the formation of hydrazones. researchgate.net This transformation is often catalyzed by a small amount of acid, which facilitates the protonation of the hydroxyl group in the carbinolamine intermediate, making it a better leaving group (water). libretexts.orgresearchgate.net The resulting hydrazones are relatively stable compounds and serve as versatile intermediates for further synthetic transformations. nih.gov The formation of hydrazones is a reversible process, though the equilibrium often favors the product, especially with the highly reactive fluorinated ketone. libretexts.org

General Reaction Scheme for Hydrazone Formation: CF₃-C(=O)-CH₂-CF₃ + H₂N-NHR → [CF₃-C(OH)(NHNHR)-CH₂-CF₃] → CF₃-C(=NNHR)-CH₂-CF₃ + H₂O

This compound as a Latent Perfluorobiacetyl Equivalent

Perfluorobiacetyl (CF₃-C(=O)-C(=O)-CF₃) is a highly reactive α-dicarbonyl compound that can be a valuable building block in synthesis, but its high reactivity makes it difficult to handle and store. This compound can function as a "latent equivalent" or synthon for perfluorobiacetyl, meaning it can be used in reactions to generate products that would formally derive from perfluorobiacetyl.

The use of this compound as a perfluorobiacetyl equivalent typically involves the transformation of its hydrazone derivatives. For instance, oxidation of the corresponding bishydrazone could, in principle, generate a highly reactive diazene (B1210634) intermediate that eliminates nitrogen gas to produce a perfluoroalkyne, which can then be further functionalized. More commonly, reactions at the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl, after its conversion to a hydrazone, allow for the introduction of a second functional group, mimicking the 1,2-dicarbonyl reactivity. This approach circumvents the need to handle the challenging perfluorobiacetyl directly.

The reactivity of hydrazones can be complex. While the nitrogen atoms are nucleophilic, the azomethine carbon (C=N) is typically susceptible to nucleophilic, not electrophilic, attack. researchgate.net However, the electronic properties of the hydrazone can be modulated by the substituents. In the case of hydrazones derived from this compound, the strong electron-withdrawing nature of the two CF₃ groups significantly influences the electron density of the C=N bond.

Recent advances in catalysis have shown that the azomethine C-H bond in hydrazones can be functionalized. nih.gov For example, palladium-catalyzed reactions can proceed via a mechanism involving an electrophilic palladation of the hydrazone. nih.gov This creates a pathway for coupling the azomethine carbon with various partners. While direct electrophilic substitution at the azomethine carbon is not a classical pathway, these modern catalytic methods achieve a similar synthetic outcome, effectively allowing the substitution of the hydrogen on the azomethine carbon of a hydrazone derivative for an electrophilic partner.

Cycloaddition Reactions Facilitated by this compound

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. libretexts.org The reactivity of the participants is governed by their electronic nature. In Diels-Alder [4+2] cycloadditions, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The electron-withdrawing trifluoromethyl groups in derivatives of this compound can be exploited to create highly reactive dienophiles.

For example, the corresponding α,β-unsaturated ketone, which could be formed via an elimination reaction from a functionalized derivative, would be a potent dienophile due to the powerful electron-withdrawing effect of the CF₃ groups. Similarly, the related olefin, 1,1,1,4,4,4-hexafluorobut-2-ene, is known to participate in various transformations due to the electronic nature of its double bond. beilstein-journals.orgacs.org It can undergo reactions that are characteristic of electron-deficient alkenes, making it a suitable partner in cycloadditions with electron-rich dienes. Furthermore, thermal or photochemical [2+2] cycloadditions, which form four-membered rings, are also possible with such activated, fluorinated systems. libretexts.org

Understanding Reaction Kinetics and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are directly linked to its electronic structure.

Kinetics: The rate of a chemical reaction is dependent on the activation energy required to reach the transition state. webassign.net For nucleophilic additions to this compound, the reaction rates are generally fast. The high electrophilicity of the carbonyl carbon lowers the activation energy for the attack by a nucleophile, accelerating the first step of the addition mechanism. numberanalytics.com

Thermodynamics: Thermodynamics governs the relative stability of reactants and products and thus the position of chemical equilibrium. The formation of addition products from this compound is often thermodynamically favorable. As seen in the case of hydration, the resulting gem-diol is particularly stable because the formation of two new C-O sigma bonds and an O-H bond relieves the severe electronic strain of the starting ketone. This thermodynamic driving force is a key feature of its reactivity. In some reactions, a competition between the kinetic product (the one that forms fastest) and the thermodynamic product (the one that is most stable) can be observed, and the outcome can be controlled by reaction conditions such as temperature.

Applications of 1,1,1,4,4,4 Hexafluoro 2 Butanone in the Synthesis of Complex Fluorinated Molecules

Construction of Fluorine-Containing Heterocyclic Scaffolds

The synthesis of fluorine-containing heterocycles is a significant area of research, but the choice of the fluorinated building block is critical to accessing the desired molecular architecture.

Quinoxaline (B1680401) Derivatives

The synthesis of quinoxalines is classically achieved by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. To obtain 2,3-bis(trifluoromethyl)quinoxaline, the necessary precursor is 1,1,1,4,4,4-hexafluoro-2,3-butanedione. This diketone reacts with ortho-phenylenediamines to directly form the desired quinoxaline ring bearing two adjacent trifluoromethyl groups. While syntheses of other fluorinated quinoxalines, such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, have been reported, they also start from suitable dicarbonyl compounds and not from 1,1,1,4,4,4-hexafluoro-2-butanone. nih.gov

Pyrazine (B50134) Derivatives

Synthesis of 5,6-Bis(trifluoromethyl)pyrazine

The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a fundamental method for the synthesis of pyrazines. A derivative of this compound, specifically 1,1,1,4,4,4-hexafluoro-2,3-butanedione (also known as hexafluorobiacetyl), serves as a key precursor for the synthesis of pyrazines bearing two trifluoromethyl groups.

The reaction of hexafluorobiacetyl with ortho-diamines leads to the formation of bis(trifluoromethylated) pyrazine-containing heterocycles. This reaction is a direct application of the dicarbonyl condensation route to introduce two trifluoromethyl groups onto a pyrazine ring. The high electrophilicity of the carbonyl carbons in hexafluorobiacetyl facilitates the condensation reaction.

Reaction Conditions for the Synthesis of a Bis(trifluoromethyl)pyrazine Derivative:

| Reactants | Solvent | Temperature | Yield |

| Hexafluorobiacetyl, o-Phenylenediamine | Ethanol | Reflux | High |

Pyridazine Derivatives

[4+2] Cycloaddition for Trifluoromethylated Pyridazines

Trifluoromethylated pyridazines can be synthesized through a [4+2] cycloaddition reaction, a powerful tool in the construction of six-membered rings. In this approach, a trifluoromethyl-containing 1,2-diazabuta-1,3-diene acts as the diene component, which is generated in situ from an α-bromotrifluoromethyl acylhydrazone. These acylhydrazones can be prepared from trifluoromethyl ketone precursors.

The process involves the base-mediated elimination of HBr from the α-bromotrifluoromethyl acylhydrazone to form the reactive diazadiene intermediate. This intermediate then undergoes a Diels-Alder reaction with an alkene to yield the corresponding trifluoromethylated tetrahydropyridazine. orgsyn.orgresearchgate.net This method provides an efficient and atom-economical route to these important fluorinated heterocycles. orgsyn.org

Optimization of Reaction Conditions for Trifluoromethylated Pyridazine Synthesis: sigmaaldrich.cn

| Base | Solvent | Temperature | Yield (%) |

| K₂CO₃ | CH₂Cl₂ | Room Temp. | 64 |

| Cs₂CO₃ | CH₂Cl₂ | Room Temp. | 25 |

| Na₂CO₃ | CH₂Cl₂ | Room Temp. | 83 |

| Et₃N | CH₂Cl₂ | Room Temp. | 16 |

| Na₂CO₃ | THF | Room Temp. | 75 |

| Na₂CO₃ | CH₃CN | Room Temp. | 68 |

| Na₂CO₃ | MeOH | Room Temp. | 53 |

The reaction demonstrates good tolerance to a variety of substituents on both the hydrazone and the alkene, allowing for the synthesis of a diverse library of trifluoromethylated pyridazines. sigmaaldrich.cn

Oxadiazine Derivatives

Formation of 6-Trifluoromethyl-3,6-dihydro-2H-orgsyn.orgnih.govnih.govoxadiazines

The synthesis of 6-trifluoromethyl-3,6-dihydro-2H- orgsyn.orgnih.govnih.govoxadiazines can be achieved through the cyclocondensation of trifluoromethylated building blocks. One notable method involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydroxylamine (B1172632). The trifluoroacetyl group, which is structurally related to trifluoromethyl ketones, is the source of the trifluoromethyl group in the final oxadiazine ring.

This ring transformation proceeds via nucleophilic attack of hydroxylamine on the mesoionic ring, followed by cyclization to form the 6-trifluoromethyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-ol product. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity of the reaction, leading to different heterocyclic products.

Thiadiazine Derivatives

The incorporation of a trifluoromethyl group into a thiadiazine ring can be accomplished using derivatives of this compound. One effective strategy involves the reaction of β-alkoxyvinyl trifluoromethyl ketones with sulfonimidamides. nih.govnih.gov

This reaction proceeds under solvent-free mechanochemical conditions, offering an environmentally benign approach to these heterocycles. orgsyn.orgnih.gov The use of a ball mill for grinding the reactants together, often with a base and a grinding auxiliary like silica, promotes the condensation and cyclization to form 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. orgsyn.orgnih.gov

Reaction Conditions for Trifluoromethyl-Substituted 1,2,6-Thiadiazine 1-Oxide Synthesis: orgsyn.org

| Base | Grinding Auxiliary | Conditions | Yield (%) |

| Cs₂CO₃ | - | Ball Mill | 65 |

| Pyridine | Silica | Ball Mill | 84 |

Another route to trifluoromethylated thiadiazines involves the [3+3] annulation of in situ generated trifluoroacetonitrile (B1584977) imine with mercaptoacetaldehyde (B1617137) or mercaptocarboxylic acids. researchgate.net This method provides access to fluorinated 1,3,4-thiadiazines in good yields. researchgate.net

Synthesis of 6-Trifluoromethyl-3,6-dihydro-2H-researchgate.netrsc.orgresearchgate.netthiadiazines

A study on the synthesis of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines revealed that the reaction conditions are dependent on the nature of the substituents. For instance, the synthesis of 1,3,4-thiadiazines with a trifluoromethyl group on the phenyl ring required more drastic conditions, such as refluxing in a higher boiling point solvent like n-butanol, compared to their monofluoroaryl counterparts. researchgate.net This suggests that the high electrophilicity of substrates containing trifluoromethyl groups influences their reactivity.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| α-Bromoacetophenone | (Fluorophenyl)thiosemicarbazides | Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines | Reflux in ethanol | researchgate.net |

| α-Bromo-p-trifluoromethylacetophenone | (Fluorophenyl)thiosemicarbazides | 2-Arylamino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazines | Reflux in n-butanol | researchgate.net |

| β-Alkoxyvinyl trifluoromethylketones | Sulfonimidamides | 3-Trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides | Mechanochemical, solvent-free | rsc.org |

Diversification of Fluorinated Heterocycles

This compound and its derivatives are pivotal in the diversification of fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. The presence of the reactive carbonyl group and the electron-withdrawing trifluoromethyl groups in hexafluoro-2-butanone facilitates a range of cycloaddition reactions.

Cycloaddition reactions are a powerful tool for constructing cyclic compounds. For instance, the related compound hexafluoro-2-butyne, which can be synthesized from derivatives of hexafluoro-2-butene, is a potent dienophile in Diels-Alder reactions due to its electrophilic nature. researchgate.netepa.gov This reactivity allows for the formation of various six-membered rings.

Furthermore, the synthesis of fluorinated spiro-1,3-oxazines and thiazines has been achieved through a Selectfluor-mediated intramolecular cyclization. rsc.org This method demonstrates the utility of fluorinating agents in promoting the formation of complex heterocyclic systems. The development of methods for synthesizing distal fluorinated ketones also opens up new avenues for creating a wider array of fluorinated heterocycles. sioc-journal.cn

| Reaction Type | Reactants | Product Class | Significance |

| Diels-Alder Reaction | Hexafluoro-2-butyne (related to hexafluoro-2-butanone) | Six-membered fluorinated heterocycles | Access to a wide range of cyclic compounds. |

| Selectfluor-mediated intramolecular cyclization | N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide and benzothioamide | Fluorinated spiro-1,3-oxazines and spiro-1,3-thiazines | Formation of complex spirocyclic systems. rsc.org |

| Cyclocondensation | Fluorinated ketones and thiosemicarbazides | Fluorinated thiadiazines | Synthesis of sulfur and nitrogen-containing heterocycles. researchgate.net |

This compound as a Core Building Block for Specialty Chemicals

The unique electronic properties of this compound make it an important precursor for a variety of specialty chemicals, including those with applications in pharmaceuticals and advanced materials. Its ability to introduce two trifluoromethyl groups into a molecule is particularly valuable.

Precursor for Optically-Active Amino Acid Derivatives

Optically active amino acids are the chiral building blocks of proteins and are crucial in the development of pharmaceuticals. The synthesis of fluorinated amino acid derivatives is of particular interest as the incorporation of fluorine can enhance metabolic stability and binding affinity. While direct synthesis of optically active amino acid derivatives from this compound is a specialized area, the reactivity of similar fluorinated ketones provides a strong indication of its potential.

For example, trifluoromethylated hydrazones and acylhydrazones have been shown to be potent nitrogen-containing fluorinated building blocks for the synthesis of various heterocyclic systems and could potentially be used in the synthesis of amino acid precursors. nih.govbeilstein-journals.org These hydrazones can undergo cycloaddition reactions to form polysubstituted pyrazolidines and pyrazolines. nih.govbeilstein-journals.org

The enantioselective synthesis of complex molecules is a key goal in modern organic chemistry. nih.govrsc.org The development of catalytic asymmetric methods for the synthesis of chiral molecules is an active area of research. Given the reactivity of the carbonyl group in this compound, it is a candidate for asymmetric transformations to produce chiral building blocks for amino acid synthesis.

| Precursor/Method | Target Molecule Class | Significance |

| Trifluoromethylated hydrazones/acylhydrazones | Pyrazolidines, Pyrazolines | Potentially applicable to the synthesis of fluorinated amino acid precursors. nih.govbeilstein-journals.org |

| Asymmetric catalysis | Chiral fluorinated building blocks | Enables the synthesis of enantiomerically pure amino acid derivatives. nih.govrsc.org |

Computational and Theoretical Investigations of 1,1,1,4,4,4 Hexafluoro 2 Butanone and Derived Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are fundamental to modern computational chemistry, providing a quantum mechanical basis for understanding molecular systems. saylor.org These approaches could be instrumental in characterizing 1,1,1,4,4,4-hexafluoro-2-butanone.

Modeling of Reaction Transition States and Energy Landscapes

Computational modeling is a key tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with chemical transformations involving this compound. For example, in a nucleophilic addition to the carbonyl group, DFT calculations could model the geometry of the transition state as the nucleophile approaches, providing insights into the reaction kinetics. This would allow for the prediction of reaction pathways and the relative stability of potential products, guiding synthetic efforts.

Molecular Dynamics Simulations for Reactive Intermediates

Theoretical Prediction of Spectroscopic Features for Structural Elucidation of Derivatives

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which aids in the structural elucidation of new compounds. For derivatives of this compound, DFT calculations could predict their 1H, 13C, and 19F NMR spectra. Comparing these theoretical spectra with experimental data would be a powerful method for confirming the structure of reaction products. For example, theoretical calculations of vibrational frequencies could help assign the peaks in an experimental IR spectrum, confirming the presence of specific functional groups. While experimental NMR data for related hexafluorobutene derivatives have been reported, similar theoretical predictions for butanone derivatives are needed. beilstein-journals.org

Conformational Analysis of this compound and its Adducts

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The rotation around the C-C single bonds would be of particular interest, as the bulky trifluoromethyl groups would likely create significant steric hindrance, influencing the preferred conformation. Computational methods can be used to calculate the relative energies of different conformers and the energy barriers between them. nih.govrsc.org For adducts of this ketone, such as hemiacetals or hydrates, computational analysis could predict the most stable stereoisomers and their relative populations, which is critical for understanding their reactivity and properties. The principles of conformational analysis in fluorinated systems suggest that electrostatic interactions and hyperconjugation play a significant role in determining the preferred geometry. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.